molecular formula C6H16Cl2N2 B1433623 1-Cyclobutylethane-1,2-diamine dihydrochloride CAS No. 1795492-82-8

1-Cyclobutylethane-1,2-diamine dihydrochloride

Cat. No.: B1433623
CAS No.: 1795492-82-8
M. Wt: 187.11 g/mol
InChI Key: SFNQUFDKJUOXKB-UHFFFAOYSA-N
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Description

1-Cyclobutylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl. It is characterized by a cyclobutyl group attached to an ethane backbone with two amine groups and two hydrochloride ions. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylethane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with ethylene dichloride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can substitute the amine groups.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced amines.

  • Substitution: Generation of substituted amine derivatives.

Scientific Research Applications

1-Cyclobutylethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 1-cyclobutylethane-1,2-diamine dihydrochloride exerts its effects depends on the specific application. In pharmaceuticals, it may act as a ligand, binding to specific molecular targets and modulating biological pathways. The exact molecular targets and pathways involved vary based on the compound's use in different research and industrial contexts.

Comparison with Similar Compounds

1-Cyclobutylethane-1,2-diamine dihydrochloride is unique due to its cyclobutyl group and dual amine functionality. Similar compounds include cyclobutylamine, ethylenediamine, and other diamine derivatives. While these compounds share structural similarities, this compound stands out for its specific chemical properties and applications.

Properties

IUPAC Name

1-cyclobutylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNQUFDKJUOXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobutylethane-1,2-diamine dihydrochloride
Reactant of Route 2
1-Cyclobutylethane-1,2-diamine dihydrochloride
Reactant of Route 3
1-Cyclobutylethane-1,2-diamine dihydrochloride
Reactant of Route 4
1-Cyclobutylethane-1,2-diamine dihydrochloride
Reactant of Route 5
1-Cyclobutylethane-1,2-diamine dihydrochloride
Reactant of Route 6
1-Cyclobutylethane-1,2-diamine dihydrochloride

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